2,4-Ditert-butyl-1-nitrobenzene CAS 93720-37-7 properties
2,4-Ditert-butyl-1-nitrobenzene CAS 93720-37-7 properties
The following technical guide details the properties, synthesis, and applications of 2,4-Di-tert-butyl-1-nitrobenzene (CAS 93720-37-7).[1] This document is structured for researchers requiring high-purity steric building blocks for ligand synthesis and pharmaceutical development.[1]
CAS: 93720-37-7 | Molecular Formula: C₁₄H₂₁NO₂ Role: Sterically Hindered Electrophilic Intermediate[1]
Executive Summary
2,4-Di-tert-butyl-1-nitrobenzene is a specialized aromatic intermediate defined by its significant steric bulk.[1] Derived from the nitration of 1,3-di-tert-butylbenzene, it serves as the critical precursor to 2,4-di-tert-butylaniline , a primary amine essential for synthesizing bulky Schiff base ligands (e.g., Salen, Salphen) used in asymmetric catalysis.[1] Its unique substitution pattern—positioning a nitro group ortho to one tert-butyl group and para to another—imparts specific electronic and steric properties that modulate reactivity in downstream coupling reactions.[1]
Chemical Identity & Physicochemical Properties
The compound is characterized by the presence of two bulky tert-butyl groups, which shield the aromatic core and influence the thermodynamics of subsequent reduction or substitution reactions.
Table 1: Physicochemical Specifications
| Property | Value | Note |
| CAS Number | 93720-37-7 | Verified Registry ID |
| IUPAC Name | 1-Nitro-2,4-di-tert-butylbenzene | |
| Molecular Weight | 235.32 g/mol | |
| Exact Mass | 235.1572 | |
| Appearance | Pale yellow oil or low-melting solid | Dependent on purity/crystallinity |
| Boiling Point | ~140–145 °C (at 10 mmHg) | Estimated from aniline derivative |
| Solubility | Soluble in DCM, THF, Toluene, Hexanes | Insoluble in water |
| Key Precursor | 1,3-Di-tert-butylbenzene (CAS 1014-60-4) | |
| Key Derivative | 2,4-Di-tert-butylaniline (CAS 2909-84-4) | Reduction product |
Synthesis & Manufacturing Protocol
The synthesis of 2,4-di-tert-butyl-1-nitrobenzene is a classic electrophilic aromatic substitution (EAS).[1] However, the regioselectivity is strictly controlled by the steric hindrance of the tert-butyl groups.[2]
Mechanistic Insight: Steric Direction
In the nitration of 1,3-di-tert-butylbenzene, three positions are theoretically available for substitution:
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Position 2 (Between t-butyls): Sterically inaccessible.[1] The "buttressing effect" of two flanking tert-butyl groups prevents attack.
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Position 5 (Meta to both): Electronically unfavorable (meta to alkyl groups).
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Position 4 (Ortho/Para): The kinetically and thermodynamically favored site. It is ortho to one activating alkyl group and para to the other, with sufficient space for the electrophile.
Experimental Protocol: Controlled Nitration
Objective: Mono-nitration of 1,3-di-tert-butylbenzene while minimizing de-alkylation or dinitration.[1]
Reagents:
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Nitric Acid (HNO₃, 65%, 1.1 eq)
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Sulfuric Acid (H₂SO₄, 98%, solvent/catalyst)
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Dichloromethane (DCM) (optional co-solvent for temperature control)
Step-by-Step Workflow:
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Preparation: Charge a jacketed reactor with 1,3-di-tert-butylbenzene and DCM. Cool to 0°C.[4]
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Acid Addition: Add concentrated H₂SO₄ slowly to the stirred solution.
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Nitration: Dropwise add HNO₃/H₂SO₄ mixture, maintaining internal temperature <10°C. Note: Exotherms can lead to oxidative degradation.
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Quench: Pour reaction mixture onto crushed ice/water.
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Extraction: Extract the organic layer with DCM. Wash with NaHCO₃ (sat. aq.) to remove residual acid, then brine.
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Purification: Dry over MgSO₄ and concentrate. If necessary, purify via vacuum distillation or silica gel chromatography (Hexanes/EtOAc 95:5) to remove trace dinitro species.
Reaction Pathway Diagram
The following diagram illustrates the transformation from the hydrocarbon precursor to the nitro intermediate and its subsequent reduction.[5][6]
Figure 1: Synthetic route from 1,3-di-tert-butylbenzene to the aniline derivative via the nitro intermediate.[1][6]
Reactivity & Applications
The primary utility of CAS 93720-37-7 lies in its reduction to the aniline, which is a "privileged structure" in ligand design.[1]
Reduction to 2,4-Di-tert-butylaniline
The nitro group is readily reduced to the amine.[1][6] Standard protocols include:
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Catalytic Hydrogenation: H₂ (1 atm), 10% Pd/C in MeOH. High yield, clean workup.
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Chemical Reduction: Fe powder in EtOH/HCl or SnCl₂. Preferred if halogen substituents are present elsewhere on the molecule (to avoid hydrogenolysis).
Ligand Synthesis (Salen/Salphen)
The resulting aniline is condensed with salicylaldehydes to form bulky Schiff base ligands.
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Steric Impact: The tert-butyl group at the ortho position (position 2) forces the aromatic ring to twist out of the plane of the imine bond. This conformational lock is vital for creating chiral pockets in asymmetric catalysts (e.g., Jacobsen-Katsuki epoxidation catalysts).[1]
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Solubility: The lipophilic alkyl groups dramatically increase the solubility of the resulting metal complexes in non-polar organic solvents (Toluene, Hexane).
Analytical Characterization
Confirming the structure requires distinguishing the 2,4-substitution pattern from potential 3,5- or 2,6-isomers.[1]
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¹H NMR (CDCl₃, 400 MHz):
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δ ~7.8 ppm (d, 1H): Proton at C6 (ortho to nitro). This proton is deshielded by the adjacent nitro group.
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δ ~7.4 ppm (d, 1H): Proton at C3 (meta to nitro, between t-butyls).
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δ ~7.2 ppm (dd, 1H): Proton at C5.
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δ ~1.4 ppm (s, 9H): tert-Butyl group at C2 (ortho to nitro).[1] Slightly deshielded.
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δ ~1.3 ppm (s, 9H): tert-Butyl group at C4 (para to nitro).[1]
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IR Spectroscopy:
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Strong bands at 1530 cm⁻¹ and 1350 cm⁻¹ (Asymmetric and symmetric NO₂ stretches).
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Safety & Handling (SDS Summary)
Signal Word: Warning
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed or inhaled.[1] | Use in a fume hood. |
| Skin/Eye Irritation | Causes serious eye irritation. | Wear nitrile gloves and safety goggles. |
| Reactivity | Stable, but avoid strong reducing agents and heat. | Store in a cool, dry place away from ignition sources. |
| Spill Response | Absorb with inert material (vermiculite). | Do not allow into drains. |
References
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LookChem. (n.d.). 1,3-Di-tert-butylbenzene Properties and Downstream Products. Retrieved from [Link]
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ChemGuide. (n.d.). Preparation of Phenylamine (Aniline) from Nitrobenzene. Retrieved from [Link]
